Dabsyl-L-valine
Overview
Description
Dabsyl-L-valine is a derivative of the amino acid L-valine, where the amino group is derivatized with a dabsyl group (4-dimethylaminoazobenzene-4’-sulfonyl). This compound is primarily used in the field of analytical chemistry, particularly in the pre-column derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis. The dabsyl group enhances the detection sensitivity of amino acids by providing a chromophore that absorbs visible light, making it easier to detect and quantify amino acids in complex mixtures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dabsyl-L-valine typically involves the reaction of L-valine with dabsyl chloride (4-dimethylaminoazobenzene-4’-sulfonyl chloride). The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as acetonitrile or dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Dabsyl-L-valine can undergo various chemical reactions, including:
Substitution Reactions: The dabsyl group can be replaced by other functional groups under specific conditions.
Oxidation and Reduction Reactions: The azo group in the dabsyl moiety can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used.
Oxidation and Reduction Reactions: Reducing agents like sodium dithionite can be employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups.
Oxidation and Reduction Reactions: Amines and other reduced products.
Hydrolysis: L-valine and dabsyl chloride.
Scientific Research Applications
Dabsyl-L-valine has several applications in scientific research:
Analytical Chemistry: Used in the pre-column derivatization of amino acids for HPLC analysis, enhancing detection sensitivity and accuracy.
Biology and Medicine: Employed in the study of protein and peptide composition, as it allows for the precise quantification of amino acids in biological samples.
Industrial Applications: Utilized in the quality control of pharmaceuticals and food products, where accurate amino acid analysis is crucial.
Mechanism of Action
The primary mechanism by which Dabsyl-L-valine exerts its effects is through its chromophoric dabsyl group. This group absorbs visible light, allowing for the detection of amino acids in complex mixtures using HPLC. The dabsyl group reacts with the amino groups of amino acids, forming stable derivatives that can be easily separated and quantified .
Comparison with Similar Compounds
- Dabsyl-L-alanine
- Dabsyl-L-leucine
- Dabsyl-L-isoleucine
Comparison: Dabsyl-L-valine is unique due to its specific interaction with L-valine, providing distinct chromatographic properties compared to other dabsylated amino acids. While other dabsylated amino acids share similar detection mechanisms, the specific side chain of L-valine influences its retention time and separation characteristics in HPLC analysis .
Properties
IUPAC Name |
(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-13(2)18(19(24)25)22-28(26,27)17-11-7-15(8-12-17)21-20-14-5-9-16(10-6-14)23(3)4/h5-13,18,22H,1-4H3,(H,24,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSKPBGSGLIRQK-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555054 | |
Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89131-11-3 | |
Record name | N-[[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonyl]-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89131-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.